Kadcyla

説明

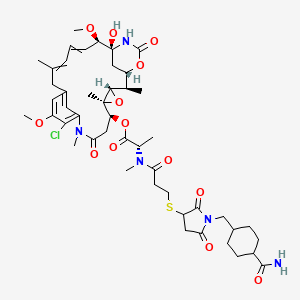

特性

分子式 |

C47H64ClN5O13S |

|---|---|

分子量 |

974.6 g/mol |

IUPAC名 |

[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |

InChI |

InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |

InChIキー |

WPWQMVXPTHKASL-PUXYSECUSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |

正規SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Kadcyla® (Ado-Trastuzumab Emtansine) in HER2-Positive Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kadcyla® (ado-trastuzumab emtansine, T-DM1) is an antibody-drug conjugate (ADC) that has significantly advanced the treatment landscape for HER2-positive breast cancer. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its potent and targeted anti-tumor effects. By covalently linking the humanized monoclonal antibody trastuzumab with the potent microtubule-inhibiting agent DM1, this compound combines the HER2-targeting properties of trastuzumab with the cytotoxic payload of emtansine, leading to selective destruction of cancer cells that overexpress the HER2 receptor. This document details the sequential steps of this compound's mechanism of action, from receptor binding and internalization to lysosomal degradation and payload-mediated cytotoxicity. Furthermore, it presents key quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the critical pathways and workflows involved.

The Dual Modality of this compound's Action

This compound's efficacy stems from the synergistic action of its two primary components: the trastuzumab antibody and the cytotoxic agent DM1.

-

Trastuzumab-Mediated Effects : The trastuzumab component of this compound retains the inherent anti-tumor activities of the parent antibody.[1][2][3] Upon binding to the juxtamembrane region of the HER2 extracellular domain, trastuzumab disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2] Additionally, it can induce antibody-dependent cell-mediated cytotoxicity (ADCC), flagging cancer cells for destruction by the immune system.[1][2]

-

DM1-Mediated Cytotoxicity : The primary mechanism of action, however, is the targeted delivery of the potent cytotoxic agent, DM1, a maytansinoid derivative, directly to the interior of HER2-positive cancer cells.[1][4][5] Once released inside the cell, DM1 binds to tubulin, inhibiting microtubule polymerization.[1][6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[4][7]

Step-by-Step Mechanism of Action in HER2-Positive Cells

The journey of this compound from administration to the induction of cancer cell death is a multi-step process:

-

HER2 Receptor Binding : this compound circulates in the bloodstream and selectively binds with high affinity to the HER2 receptor on the surface of HER2-positive cancer cells.[1][8]

-

Receptor-Mediated Endocytosis : Following binding, the this compound-HER2 complex is internalized into the cell via receptor-mediated endocytosis.[1][3][4]

-

Lysosomal Trafficking and Degradation : The internalized vesicle containing the this compound-HER2 complex is trafficked to the lysosome.[4][6][9] Inside the acidic environment of the lysosome, cellular proteases degrade the trastuzumab component of this compound.[3][4][9]

-

Intracellular Release of DM1 : The degradation of the antibody releases the active cytotoxic payload, DM1, along with its linker and a lysine (B10760008) residue (Lys-MCC-DM1), into the cytoplasm of the cancer cell.[1][4]

-

Microtubule Disruption and Apoptosis : The released DM1 binds to tubulin, leading to the inhibition of microtubule assembly, cell cycle arrest, and subsequent apoptosis.[1][4][7]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative parameters that characterize the interaction and efficacy of this compound in HER2-positive settings.

Table 1: HER2 Binding Affinity of Trastuzumab and this compound

| Molecule | Method | Kd (nM) | Cell Line/System | Reference |

| Trastuzumab | Scatchard Plot | 5 | HER2-overexpressing tumor cells | [10] |

| Trastuzumab | Surface Plasmon Resonance (SPR) | 0.6858 | Purified HER2 protein | [11] |

| This compound (T-DM1) | Surface Plasmon Resonance (SPR) | 0.8123 | Purified HER2 protein | [11] |

| This compound (T-DM1) | Bio-Layer Interferometry (BLI) | 0.243 | Purified HER2 protein |

Table 2: In Vitro Cytotoxicity of this compound in HER2-Positive Breast Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | IC50 (nM) | Reference |

| BT-474 | 0.085 - 0.148 | - | [12] |

| SK-BR-3 | 0.007 - 0.018 | 0.047 - 0.12 | [12] |

| NCI-N87 | - | - | |

| MDA-MB-453 | - | - |

Table 3: Internalization and Degradation Kinetics of a Trastuzumab-Maytansinoid ADC (TM-ADC)

| Cell Line | Internalization Half-life (h) | Degradation Half-life (h) | Efflux Half-life (h) | Reference |

| BT-474 | 6 | 18 | 44 | [13] |

| NCI-N87 | 14 | 25 | 73 | [13] |

| SK-BR-3 | 10 | 22 | 55 | [13] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

HER2 Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding kinetics and affinity (Kd) of this compound to the HER2 receptor.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human HER2/ErbB2 protein

-

This compound and unconjugated trastuzumab

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the recombinant HER2 protein diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

Binding Analysis: a. Prepare a series of dilutions of this compound and trastuzumab in running buffer. b. Inject the analyte solutions over the HER2-immobilized surface at a constant flow rate. c. Monitor the association and dissociation phases in real-time. d. Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., low pH glycine).

-

Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the rate and extent of this compound internalization into HER2-positive cells.

Materials:

-

HER2-positive cell line (e.g., SK-BR-3)

-

This compound labeled with a pH-sensitive fluorescent dye (e.g., pHrodo Red)

-

Isotype control antibody labeled with the same dye

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed HER2-positive cells in a 96-well plate and culture overnight.

-

ADC Incubation: a. Prepare serial dilutions of the pHrodo-labeled this compound and isotype control antibody. b. Add the antibody solutions to the cells and incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours). A parallel plate can be incubated at 4°C as a negative control for internalization.

-

Sample Acquisition: a. Wash the cells with cold PBS. b. Detach the cells using a non-enzymatic cell dissociation buffer. c. Resuspend the cells in FACS buffer. d. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Data Analysis: Quantify the increase in fluorescence over time, which corresponds to the extent of internalization.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HER2-positive cancer cells.

Materials:

-

HER2-positive cell line (e.g., BT-474)

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Replace the existing medium with the this compound dilutions. c. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition and Solubilization: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement and Data Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the dose-response curve and determine the IC50 value using appropriate software.[14]

Lysosomal Degradation Assay (In Vitro)

Objective: To assess the release of the cytotoxic payload from this compound in a simulated lysosomal environment.

Materials:

-

This compound

-

Isolated lysosomal fraction (commercially available or prepared from liver tissue)

-

Incubation buffer (e.g., citrate (B86180) buffer, pH 5.0)

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate this compound with the isolated lysosomal fraction in the incubation buffer at 37°C for various time points.

-

Reaction Quenching: Stop the reaction at each time point (e.g., by adding a quenching solution or by snap-freezing).

-

Sample Preparation: Process the samples to extract the released payload and any catabolites.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the released payload and its catabolites.

-

Data Analysis: Determine the rate of payload release by plotting its concentration against time.[8]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key processes involved in this compound's mechanism of action.

Caption: The sequential steps of this compound's mechanism of action in a HER2-positive cell.

Caption: Inhibition of HER2 downstream signaling pathways by the trastuzumab component of this compound.

Caption: A typical workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

Conclusion

This compound's mechanism of action represents a paradigm of targeted cancer therapy, effectively harnessing the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to HER2-overexpressing cancer cells. This dual-pronged approach, combining the signaling inhibitory and immune-stimulatory effects of trastuzumab with the microtubule-disrupting activity of DM1, results in a highly effective and selective anti-tumor agent. A thorough understanding of its intricate mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for ongoing research, the development of next-generation ADCs, and the optimization of treatment strategies for patients with HER2-positive malignancies.

References

- 1. How this compound® (ado-trastuzumab emtansine) is Designed to Work in EBC [this compound-hcp.com]

- 2. Role of trastuzumab emtansine in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling and targeting HER2-positive breast cancer using trastuzumab emtansine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers [frontiersin.org]

- 6. Ado-trastuzumab Emtansine (this compound): HER2-Targeted ADC for Breast Cancer - Creative Biolabs [creativebiolabs.net]

- 7. adcreview.com [adcreview.com]

- 8. benchchem.com [benchchem.com]

- 9. What are the future directions for research and development of this compound? [synapse.patsnap.com]

- 10. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]

- 11. In-depth structural characterization of this compound® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

T-DM1 linker chemistry and stability analysis

An In-depth Technical Guide to T-DM1: Linker Chemistry and Stability Analysis

Introduction

Ado-trastuzumab emtansine, widely known as T-DM1 (Kadcyla®), represents a landmark achievement in the field of antibody-drug conjugates (ADCs) for the treatment of HER2-positive cancers.[1][2] It is a complex biopharmaceutical engineered to selectively deliver a potent cytotoxic agent to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[2][3] T-DM1 is composed of three integral components: the humanized anti-HER2 monoclonal antibody trastuzumab, the microtubule-disrupting agent DM1 (a maytansinoid derivative), and a stable chemical linker that covalently joins them.[4][5]

This technical guide provides a comprehensive examination of the core chemistry of the T-DM1 linker and a detailed analysis of its stability, which is paramount to the drug's clinical success. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles that govern T-DM1's design, mechanism, and performance.

T-DM1 Linker Chemistry and Conjugation

The efficacy and safety profile of an ADC is critically dependent on the nature of its linker.[6] T-DM1 utilizes the non-cleavable linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a highly stable thioether bond.[4][7] This design ensures that the cytotoxic payload, DM1, remains firmly attached to the trastuzumab antibody while in circulation, preventing premature drug release and off-target toxicity.[3][5]

The conjugation process is a two-step chemical reaction:

-

Modification of the Antibody : The primary amine groups of surface-accessible lysine (B10760008) residues on the trastuzumab antibody react with the N-hydroxysuccinimide (NHS) ester of the bifunctional SMCC linker.[1][8] This reaction forms a stable amide bond and results in the intermediate, T-MCC.[9]

-

Payload Conjugation : The thiol group on the DM1 payload then undergoes a Michael addition reaction with the maleimide (B117702) group of the T-MCC intermediate.[9] This step forms the final, stable thioether bond, completing the synthesis of T-DM1.[1]

The resulting ADC is a heterogeneous mixture with a drug-to-antibody ratio (DAR) averaging around 3.5.[10]

Mechanism of Payload Release and Intracellular Action

The non-cleavable nature of the SMCC linker dictates that the payload cannot be released by simple chemical or enzymatic cleavage in the bloodstream. Instead, drug release is a multi-step biological process that relies on the targeted internalization and subsequent degradation of the entire ADC within the cancer cell.[8][11]

-

HER2 Binding and Internalization : T-DM1 binds to the HER2 receptor on the surface of cancer cells, which triggers receptor-mediated endocytosis of the HER2-T-DM1 complex.[8][12][13]

-

Lysosomal Trafficking and Degradation : The internalized vesicle containing the complex is trafficked to the lysosome.[11][13] Inside the acidic and enzyme-rich environment of the lysosome, the trastuzumab antibody component is broken down by proteases.[11][14]

-

Release of Active Catabolite : This proteolytic degradation releases the DM1 payload, which is still attached to the linker and the lysine residue from the antibody. This primary active catabolite is known as Lysine-MCC-DM1.[10][11][15]

-

Microtubule Disruption and Apoptosis : Lys-MCC-DM1 enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin (specifically β-tubulin), a key component of microtubules.[11][16] This binding inhibits microtubule polymerization and disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[12][16][17]

Linker Stability Analysis: Quantitative Data

The stability of the T-DM1 linker has been extensively characterized in both preclinical and clinical studies. Pharmacokinetic (PK) analyses consistently demonstrate the linker's integrity in circulation, which is key to the ADC's favorable therapeutic window.

In Vivo Pharmacokinetic Parameters

The stability of T-DM1 in vivo is evidenced by its relatively long half-life and the extremely low levels of free DM1 detected in plasma. The clearance of the intact ADC is faster than that of the total antibody, which reflects a slow rate of deconjugation and catabolism.[8][18]

| Parameter | Value | Species | Reference |

| T-DM1 Half-life (T1/2) | ~3.5 - 4.0 days | Human | [8][19][20] |

| 4.56 ± 1.11 days | Rat | [21] | |

| Total Trastuzumab Half-life | ~6.5 - 11 days | Human | [8][18] |

| T-DM1 Clearance (CL) | 10.6 - 11.0 mL/day/kg | Human | [18] |

| 22.55 mL/day/kg | Rat | [21] | |

| Peak Free DM1 Concentration | < 10 ng/mL (typically ~5 ng/mL) | Human | [14][19] |

| Plasma Catabolite (Lys-MCC-DM1) | < 1.08 – 6.4 ng/mL | Human | [14] |

| Plasma Catabolite (MCC-DM1) | < 1.90 – 122 ng/mL | Human | [14] |

In Vitro Stability

In vitro assays confirm the linker's stability, although some studies in animal plasma suggest species-specific differences in metabolism.

| Assay Condition | Result | Reference |

| Incubation in Rat Plasma at 37°C | Remaining conjugated drug decreased to ~37% after 3 days. | [22] |

| Incubation in Catabolic Buffers | Stable for up to 24 hours. | [23] |

| Forced Degradation (Acidic/Basic pH) | Prone to aggregation, similar to parent antibody. | [24] |

Experimental Protocols for Stability Assessment

Assessing the stability of an ADC like T-DM1 requires a multi-analyte approach to quantify the intact ADC, total antibody, and free payload/catabolites.[25][26] Immuno-affinity capture coupled with liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose.[21][27]

Protocol 1: In Vivo Pharmacokinetic and Stability Study

This protocol outlines a typical preclinical study to evaluate the stability and PK profile of T-DM1 in an animal model.

-

Animal Model : Select an appropriate species (e.g., Sprague Dawley rats).

-

Administration : Administer a single intravenous (IV) bolus injection of T-DM1 at a defined dose (e.g., 3 mg/kg).[21]

-

Blood Sampling : Collect blood samples into heparinized tubes at multiple time points post-dose (e.g., 3 min, 1h, 4h, 1d, 2d, 4d, 7d, 14d, 21d).[21]

-

Plasma Isolation : Centrifuge the blood samples to separate and collect the plasma fraction. Store samples at -80°C until analysis.[27]

-

Sample Preparation & Immuno-affinity Capture :

-

Thaw plasma samples.

-

To quantify the antibody-conjugated drug (acDrug), enrich the ADC from the plasma matrix using beads coated with an anti-human IgG antibody (e.g., Protein A).[27]

-

For free payload analysis, perform a protein precipitation/extraction step.

-

-

LC-MS/MS Analysis :

-

Data Analysis :

Protocol 2: In Vitro Plasma Stability Assay

This protocol is used to assess the linker's stability directly in a biological matrix over time.

-

Sample Preparation : Spike a known concentration of T-DM1 into fresh blank plasma (e.g., from rat or human).[22]

-

Incubation : Incubate the samples at 37°C.[21]

-

Time Points : Collect aliquots at specified time intervals (e.g., 0, 1, 3, 5, and 7 days).[21] Immediately store aliquots at -80°C to halt any further degradation.

-

Analysis : Thaw and analyze the samples from each time point using a qualified immuno-affinity capture LC-MS/MS assay to quantify the remaining concentration of the antibody-conjugated drug.[22][28]

-

Data Interpretation : Calculate the percentage of remaining conjugated drug at each time point relative to the initial concentration at day 0. A plot of remaining ADC (%) versus time indicates the linker's stability in the plasma matrix.[22]

Conclusion

The design of T-DM1 is a paradigm of rational ADC development, where the linker chemistry is fundamental to clinical success. The use of the non-cleavable SMCC linker creates a highly stable thioether bond that ensures the potent DM1 payload is delivered specifically to HER2-positive tumor cells. Release of the active cytotoxic catabolite is contingent upon internalization and lysosomal degradation of the antibody, a mechanism that critically minimizes systemic exposure and associated toxicities. The extensive quantitative data from pharmacokinetic and stability studies robustly validate this design, confirming the linker's integrity in circulation. The experimental protocols outlined herein provide a framework for the rigorous evaluation required to characterize such complex and effective biotherapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. onclive.com [onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adcreview.com [adcreview.com]

- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phase I study of trastuzumab-DM1, an HER2 antibody-drug conjugate, given every 3 weeks to patients with HER2-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 24. researchgate.net [researchgate.net]

- 25. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Uptake and Lysosomal Degradation of Trastuzumab Emtansine (T-DM1)

Abstract: Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate (ADC) that has become a cornerstone in the treatment of HER2-positive cancers.[1] Its efficacy is critically dependent on a series of intracellular events, beginning with binding to the HER2 receptor and culminating in the lysosomal release of its cytotoxic payload, DM1.[2][3] This technical guide provides an in-depth examination of the cellular uptake, trafficking, and lysosomal degradation pathways of T-DM1. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, key experimental protocols, and visual representations of the core mechanisms to facilitate a deeper understanding and guide future research in the ADC field.

The Cellular Journey of T-DM1: From Receptor Binding to Lysosomal Delivery

The therapeutic action of T-DM1 is initiated by the high-affinity binding of its trastuzumab component to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[2][4] Following binding, the T-DM1-HER2 complex undergoes receptor-mediated endocytosis.[4][5] Studies have shown this process to be largely independent of clathrin-mediated pathways, relying instead on caveolae/lipid raft-dependent mechanisms.[6][7] This internalization is a critical, rate-limiting step for T-DM1's efficacy, as HER2 is generally considered an internalization-resistant receptor.[6][7]

Once internalized, the complex is enclosed within endocytic vesicles that mature from early to late endosomes.[1][8] These vesicles then fuse with lysosomes, delivering the ADC to the cell's primary degradative compartment.[8][9] The acidic environment and rich hydrolytic enzyme content of the lysosome are essential for the subsequent processing of T-DM1 and the liberation of its cytotoxic payload.[3][10]

References

- 1. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

A Technical Guide to Preclinical Animal Models for Kadcyla (Ado-Trastuzumab Emtansine) Efficacy Studies

Introduction

Ado-trastuzumab emtansine, marketed as Kadcyla (T-DM1), is an antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of HER2-positive cancers.[1] It combines the HER2-targeting properties of the monoclonal antibody trastuzumab with the potent cytotoxic activity of the microtubule inhibitor DM1.[2][3] The trastuzumab component binds to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of certain cancer cells.[4] Following binding, the T-DM1-HER2 complex is internalized, and the DM1 payload is released inside the cell, leading to cell cycle arrest and apoptosis.[1][2][5]

Preclinical animal models are indispensable tools in the development and evaluation of targeted therapies like this compound.[6][7] They provide a necessary framework for assessing anti-tumor efficacy, understanding mechanisms of action, and evaluating toxicity before advancing to human clinical trials.[6] The most commonly employed models for this compound efficacy studies are xenografts, where human cancer cells or patient-derived tumor tissues are implanted into immunodeficient mice.[8][9] This guide provides an in-depth overview of these models, summarizing key efficacy data, detailing experimental protocols, and illustrating the underlying biological and experimental processes.

Mechanism of Action & Signaling Pathway

This compound's efficacy stems from a dual mechanism of action. It retains the antitumor properties of its parent antibody, trastuzumab, including the inhibition of downstream signaling pathways like PI3K/AKT and the engagement of immune cells through antibody-dependent cellular cytotoxicity (ADCC).[1][2] Crucially, it also serves as a delivery vehicle for the potent cytotoxic agent DM1, which it directs specifically to HER2-overexpressing cells.[1][3] Upon internalization and lysosomal degradation, DM1 is released and disrupts microtubule dynamics, causing mitotic catastrophe and cell death.[1][3]

Preclinical Efficacy Data

Numerous studies have demonstrated this compound's potent antitumor activity in various HER2-positive cancer models. The data consistently show superiority over trastuzumab alone, particularly in trastuzumab-resistant settings.

Table 1: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models

| Cancer Type | Cell Line | Animal Model | This compound (T-DM1) Dose | Comparator(s) | Key Efficacy Endpoint(s) | Citation(s) |

| Breast Cancer | BT474 | Nude Mice | 15 mg/kg | Trastuzumab (15 mg/kg) | Survival: Median survival of 112 days vs. 28 days for trastuzumab.[10][11] Tumor Growth: 5.3-fold delay in tumor growth vs. control.[11] | [10][11] |

| Breast Cancer | MDA-MB-361 | Nude Mice | 15 mg/kg | Trastuzumab (15 mg/kg) | Survival: 2.7-fold increase in median survival vs. trastuzumab.[11] | [11] |

| Gastric Cancer | N-87 | SCID Mice | Not Specified | Trastuzumab | More effective than trastuzumab; induced complete pathological response in 50% of mice.[12] | [12] |

| Gastric Cancer | OE-19 | SCID Mice | Not Specified | Trastuzumab | More effective than trastuzumab; induced complete pathological response in all mice.[12] | [12] |

| Biliary Tract Cancer | KMCH-1 (HER2 3+) | Xenograft Mice | 20 mg/kg | Vehicle | Significant dose-dependent antitumor activity; 108% tumor growth inhibition at day 21.[13] | [13] |

| Biliary Tract Cancer | Mz-ChA-1 (HER2 2+) | Xenograft Mice | 20 mg/kg | Vehicle | Significant dose-dependent antitumor activity; 75% tumor growth inhibition at day 21.[13] | [13] |

| Biliary Tract Cancer | KKU-100 (HER2 low) | Xenograft Mice | 20 mg/kg | Vehicle | No significant efficacy.[13] | [13] |

Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| Cancer Type | PDX Model ID | HER2 Status | This compound (T-DM1) Dose | Key Efficacy Endpoint(s) | Notes | Citation(s) |

| Breast Cancer | ST225 | 3+ | 10 mg/kg | Tumor regressions and durable complete responses (TGI >100%). | Trastuzumab-resistant, T-DM1 sensitive.[14] | [14] |

| Breast Cancer | ST340 | 3+ | 10 mg/kg | Tumor regressions and durable complete responses (TGI >100%). | Trastuzumab-resistant, T-DM1 sensitive.[14] | [14] |

| Breast Cancer | ST1360B | 3+ | 5-10 mg/kg | Only transient tumor growth inhibition; not effective. | Established from a patient who progressed on T-DM1.[14] | [14] |

Experimental Protocols and Methodologies

Standardized protocols are crucial for the reproducibility and interpretation of preclinical efficacy studies. The following sections detail the common methodologies employed in evaluating this compound in animal models.

Typical Experimental Workflow

The process begins with selecting an appropriate HER2-positive model and implanting the tumor material into immunodeficient mice. Once tumors are established, animals are randomized into treatment groups and dosed according to the study design. Efficacy is monitored through regular measurement of tumor volume and overall animal health, culminating in endpoint analyses.

Animal Models

-

Species and Strain: Immunodeficient mice are standard to prevent the rejection of human-derived tumors.[9][15] Commonly used strains include:

-

Athymic Nude Mice

-

Severe Combined Immunodeficient (SCID) mice

-

-

Housing and Care: Animals are maintained in a pathogen-free environment with controlled light cycles, temperature, and humidity, with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Models and Implantation

-

Cell Line-Derived Xenografts (CDX): HER2-positive human cancer cell lines (e.g., BT474, N-87, OE-19, KMCH-1) are cultured in vitro, harvested, and suspended in a medium like Matrigel.[11][12][13] A specific number of cells (typically 5-10 million) is then injected subcutaneously into the flank of the mice.

-

Patient-Derived Xenografts (PDX): Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[14][16] PDX models are valued for better recapitulating the heterogeneity and microenvironment of the original human tumor.[9][16]

Drug Formulation and Administration

-

This compound (T-DM1): Typically supplied as a lyophilized powder, it is reconstituted in sterile water and diluted with saline to the desired concentration.

-

Administration: Dosing is performed intravenously (IV) via the tail vein.[17] Common doses in preclinical studies range from 10 mg/kg to 20 mg/kg, administered on various schedules, such as a single dose or once every 3 weeks.[11][13][14]

-

Control Groups: Control groups are critical and typically include a vehicle control (e.g., saline) and often a comparator arm with unconjugated trastuzumab at an equivalent antibody dose.[11]

Efficacy Endpoints and Monitoring

-

Tumor Volume: Tumors are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

-

Tumor Growth Inhibition (TGI): TGI is a primary endpoint, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Complete tumor regression is often observed in sensitive models.[13][14]

-

Survival Analysis: For studies with survival endpoints, mice are monitored until a predetermined endpoint (e.g., tumor volume exceeding 2000 mm³, significant body weight loss, or other signs of distress). Survival data is often presented using Kaplan-Meier curves.[10][11]

-

Body Weight: Animal body weight is monitored as an indicator of general health and drug-related toxicity.[18]

-

Post-Mortem Analysis: At the end of the study, tumors and organs may be harvested for further analysis:

Preclinical animal models, particularly cell line- and patient-derived xenografts, are fundamental to demonstrating the efficacy of this compound. The data generated from these models have consistently shown potent, HER2-dependent antitumor activity, validating its mechanism of action and supporting its clinical development. The detailed protocols and workflows outlined in this guide provide a technical foundation for researchers and scientists aiming to conduct robust preclinical evaluations of this compound and other next-generation ADCs. These models continue to be vital for exploring mechanisms of resistance and testing novel combination therapies to further improve outcomes for patients with HER2-positive cancers.

References

- 1. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]

- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Patient-derived tumor xenografts: transforming clinical samples into mouse models. | Siolas Lab [siolaslab.weill.cornell.edu]

- 9. mdpi.com [mdpi.com]

- 10. Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. [PDF] Patient-Derived Xenograft Models of Breast Cancer and Their Application | Semantic Scholar [semanticscholar.org]

- 16. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mTOR Inhibition and T-DM1 in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Biodistribution of Ado-Trastuzumab Emtansine (T-DM1)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ado-trastuzumab emtansine, also known as T-DM1 (Kadcyla®), is a pioneering antibody-drug conjugate (ADC) approved for the treatment of human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer.[1][2][3] It represents a targeted therapeutic strategy, combining the HER2-targeting specificity of the monoclonal antibody trastuzumab with the potent cytotoxic activity of the microtubule inhibitor DM1 (a maytansine (B1676224) derivative).[4][5] The antibody and cytotoxic agent are connected via a stable, non-reducible thioether linker (SMCC), designed to deliver the payload specifically to HER2-overexpressing tumor cells, thereby widening the therapeutic window compared to non-targeted chemotherapy.[6][7]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK), biodistribution, and metabolism of T-DM1, summarizing key data from clinical and preclinical studies. It also details the experimental methodologies used for its bioanalysis and characterization.

Mechanism of Action

The efficacy of T-DM1 is derived from a multi-faceted mechanism of action that incorporates the functions of both the antibody and the cytotoxic payload.

-

HER2 Binding and Signal Inhibition : T-DM1 binds with high affinity to the extracellular domain of the HER2 receptor on the surface of tumor cells.[6] This binding, similar to unconjugated trastuzumab, inhibits downstream signaling pathways, including the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[1][8][9]

-

Receptor-Mediated Endocytosis : Upon binding, the T-DM1-HER2 complex is internalized into the cell via receptor-mediated endocytosis.[1][9]

-

Lysosomal Degradation and Payload Release : The internalized vesicle traffics to the lysosome, where the acidic environment and proteolytic enzymes degrade the trastuzumab component.[9][10][11] This degradation releases the active cytotoxic catabolite, primarily Lysine-MCC-DM1.[10][12]

-

Microtubule Disruption : The released Lys-MCC-DM1 enters the cytoplasm and binds to tubulin, disrupting microtubule polymerization. This leads to a G2/M phase cell cycle arrest and ultimately triggers apoptotic cell death.[5][11][13]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC) : T-DM1 retains the ability of trastuzumab to engage immune effector cells via its Fc region, inducing ADCC against HER2-positive cancer cells.[1][4][13]

Pharmacokinetics

The pharmacokinetics of T-DM1 are complex, involving the measurement of multiple analytes: the intact ADC (T-DM1 conjugate), total antibody (conjugated and unconjugated trastuzumab), and the released cytotoxic agent (DM1) and its catabolites.[14]

Clinical Pharmacokinetics

In patients with HER2-positive metastatic breast cancer (MBC), T-DM1 administered at the clinical dose of 3.6 mg/kg every 3 weeks (q3w) exhibits linear pharmacokinetics.[8][10] The clearance of the T-DM1 conjugate is faster than that of total trastuzumab, which is attributed to both target-mediated drug disposition and deconjugation processes.[8][15] The terminal half-life of approximately 4 days allows for q3w dosing without significant accumulation.[8][16] Plasma concentrations of free DM1 are consistently low, indicating the stability of the linker in circulation.[10]

Table 1: Human Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine and Related Analytes (3.6 mg/kg q3w)

| Analyte | Cmax (µg/mL) | Clearance (L/day) | Volume of Distribution (Vc or Vss, L) | Terminal Half-Life (t½, days) | Source(s) |

|---|---|---|---|---|---|

| T-DM1 Conjugate | 74.4 - 77.6 | 0.676 | Vc: 3.127 | 3.8 - 3.94 | [8][15][16][17] |

| Total Trastuzumab | ~75 | 0.34 (11.0 vs 5.9 mL/day/kg) | - | 7.8 | [15] |

| DM1 (plasma) | 0.0165 (16.5 ng/mL) | - | - | - | [15] |

Data are presented as mean or typical values from population PK models. Vc = Volume of central compartment; Vss = Volume of distribution at steady state.

Preclinical Pharmacokinetics

Preclinical studies in rats provide a translational model for understanding T-DM1 PK. Following a single intravenous dose, the concentration of total trastuzumab is consistently higher and declines more slowly than the conjugated T-DM1, reflecting in vivo deconjugation.[6] Similar to clinical findings, the clearance of the T-DM1 conjugate is faster than that of total trastuzumab, and the levels of free DM1 are very low.[6][12]

Table 2: Preclinical (Rat) Pharmacokinetic Parameters of Ado-Trastuzumab Emtansine and Related Analytes (20 mg/kg single IV dose)

| Analyte | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Vss (mL/kg) | Terminal Half-Life (t½, h) | Source(s) |

|---|---|---|---|---|---|---|

| Conjugated Trastuzumab (T-DM1) | 425.8 | 45,745 | 0.437 | 71.7 | 113.8 | [6] |

| Total Trastuzumab | 500.5 | 86,527 | 0.231 | 68.2 | 205.1 | [6] |

| DM1 (plasma) | 0.0076 | 0.478 | 41,841 | 2,732,954 | 45.9 | [6] |

Data derived from a non-compartmental analysis in Sprague Dawley rats.

Population Pharmacokinetic (PopPK) Modeling

PopPK analyses have been crucial for characterizing T-DM1's behavior and identifying sources of variability. A linear two-compartment model with first-order elimination typically describes T-DM1 PK in the clinical dose range (≥2.4 mg/kg).[8][16] In some patient populations, such as those with advanced gastric cancer, a model with parallel linear and nonlinear (Michaelis-Menten) elimination has provided a better fit.[18] Covariates such as body weight, baseline albumin, and tumor burden have been identified as statistically significant but are not considered to have a clinically meaningful impact on T-DM1 exposure, supporting the use of body-weight-based dosing (3.6 mg/kg) without adjustments for other factors.[8][16]

Table 3: Population Pharmacokinetic Model Parameters for T-DM1 in Different Patient Populations

| Parameter | HER2+ MBC Patients | HER2+ AGC Patients |

|---|---|---|

| Model Structure | Linear two-compartment | Two-compartment with parallel linear & nonlinear elimination |

| Clearance (CL) | 0.676 L/day | 0.79 L/day (linear) |

| Central Volume (Vc) | 3.127 L | 4.48 L |

| Peripheral Volume (Vp) | 0.66 L | 1.49 L |

| Intercompartmental CL (Q) | - | 0.62 L/day |

| Source(s) | [8][16] | [18] |

MBC = Metastatic Breast Cancer; AGC = Advanced Gastric Cancer.

Biodistribution and Catabolism

Biodistribution

As an antibody-based therapeutic, the distribution of T-DM1 is largely confined to the plasma and extracellular fluid, consistent with its small volume of distribution.[8] Preclinical studies in rats using radiolabeled T-DM1 showed nonspecific distribution to various organs without evidence of accumulation after multiple doses.[12] The primary route of elimination for DM1-containing catabolites is through the fecal/biliary route, with up to 80% of radioactivity recovered in feces.[1][12]

Catabolism

The catabolism of T-DM1 is a critical process for the release of its cytotoxic payload. While the ADC is relatively stable in circulation, it undergoes biotransformation and degradation.[7] The primary pathway for generating the active cytotoxic species is proteolytic degradation of the antibody backbone within the lysosomes of target cells.[10][11] This process yields key DM1-containing catabolites. In vivo studies in both rats and humans have identified three major catabolites in plasma:

-

Lysine-MCC-DM1 : The primary active catabolite responsible for microtubule disruption.[12]

-

DM1 : The free cytotoxic drug, typically found at very low concentrations.[10][12]

In addition to lysosomal degradation, other biotransformations can occur in circulation, including maleimide (B117702) exchange with cysteine or glutathione (B108866) and hydrolysis of the linker-drug.[7]

Experimental Protocols

The characterization of ADC pharmacokinetics requires a multi-analyte approach using a combination of ligand-binding assays (LBAs) and liquid chromatography-mass spectrometry (LC-MS).[6][14]

Bioanalytical Methods for Pharmacokinetic Assessment

A systematic bioanalytical strategy is employed to quantify the different forms of T-DM1 in biological matrices (e.g., serum, plasma).[6][19]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Trastuzumab:

-

Principle: This assay quantifies all forms of the antibody, including conjugated T-DM1 and unconjugated trastuzumab (resulting from deconjugation).

-

Methodology: A sandwich ELISA format is typically used. Microtiter plates are coated with a capture reagent that binds trastuzumab (e.g., recombinant HER2 extracellular domain). After incubation with the sample, a detection antibody (e.g., anti-human IgG conjugated to horseradish peroxidase) is added, followed by a substrate to generate a colorimetric signal proportional to the total trastuzumab concentration.[6][19]

-

-

ELISA for Conjugated Trastuzumab (T-DM1):

-

Principle: This assay specifically measures the ADC that still has the DM1 payload attached.

-

Methodology: The assay design is modified to be specific for the conjugated form. One common approach uses an anti-DM1 antibody as the capture reagent and a labeled anti-human IgG or labeled HER2-ECD for detection. This ensures that only antibody molecules conjugated with DM1 are measured.[6][19]

-

-

LC-MS/MS for Free DM1 and Catabolites:

-

Principle: This highly sensitive and specific method is used to quantify the small molecule components (free DM1 and its catabolites like Lys-MCC-DM1) in plasma.

-

Methodology: Plasma samples undergo protein precipitation and/or solid-phase extraction to isolate the small molecule analytes. The extract is then injected into a liquid chromatography system, which separates the components. The separated analytes are ionized and detected by a tandem mass spectrometer (MS/MS), which provides quantification based on specific mass transitions.[6][19]

-

Preclinical Biodistribution Study Protocol

Biodistribution studies are essential for understanding the tissue and tumor uptake of ADCs.

-

Principle: To determine the concentration and localization of an ADC in various tissues and tumors over time in an animal model.

-

General Methodology:

-

ADC Labeling: The ADC is often labeled with a tracer, such as a near-infrared fluorophore (for optical imaging) or a radionuclide (e.g., ⁸⁹Zr, ¹¹¹In for PET/SPECT imaging and gamma counting), to enable sensitive detection.[20][21]

-

Animal Model: Tumor-bearing animals (e.g., mice with patient-derived xenografts) are used.[5][21]

-

Administration: The labeled ADC is administered to the animals, typically via a single intravenous injection.[22]

-

Tissue Collection: At predetermined time points post-injection, cohorts of animals are euthanized. Blood, tumors, and major organs (liver, spleen, kidneys, lungs, heart, etc.) are collected, weighed, and washed.[21][22]

-

Quantification: The amount of labeled ADC in each tissue is quantified. For radiolabeled ADCs, this is done using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[21]

-

Data Analysis: The data are used to generate time-concentration profiles for each tissue, providing insights into tumor targeting, tissue penetration, and clearance routes.

-

Conclusion

Ado-trastuzumab emtansine exhibits pharmacokinetic and biodistribution properties characteristic of a stable antibody-drug conjugate. Its behavior is primarily driven by the antibody component, with a relatively long half-life and distribution confined to the vascular and interstitial spaces. The clearance of the conjugate is faster than that of unconjugated trastuzumab, and its catabolism effectively releases the potent DM1 payload within target cells, while systemic exposure to free cytotoxin remains low. A comprehensive bioanalytical strategy is essential to fully characterize its disposition. The well-understood PK and biodistribution profile of T-DM1 has been fundamental to its successful clinical development and established role in the treatment of HER2-positive breast cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ado-trastuzumab Emtansine (this compound): HER2-Targeted ADC for Breast Cancer - Creative Biolabs [creativebiolabs.net]

- 3. T-DM1 Approval Expanded for HER2-Positive Breast Cancer - NCI [cancer.gov]

- 4. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PK assays for antibody-drug conjugates: case study with ado-trastuzumab emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase I study of pharmacokinetics of trastuzumab emtansine in Chinese patients with locally advanced inoperable or metastatic human epidermal growth factor receptor 2-positive breast cancer who have received prior trastuzumab-based therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Population pharmacokinetics of trastuzumab emtansine in previously treated patients with HER2-positive advanced gastric cancer (AGC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Implementation of Systematic Bioanalysis of Antibody-Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Dual-Pronged Attack of Kadcyla® on HER2 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kadcyla® (ado-trastuzumab emtansine, T-DM1) is an antibody-drug conjugate (ADC) that has revolutionized the treatment of HER2-positive breast cancer. Its efficacy stems from a sophisticated, dual mechanism of action that not only leverages the targeted inhibition of the HER2 receptor but also facilitates the intracellular delivery of a potent cytotoxic agent. This technical guide provides an in-depth exploration of this compound's impact on HER2 downstream signaling pathways, supported by available quantitative data, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows.

Introduction: The Rationale for Targeting HER2

The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is overexpressed in 15-20% of breast cancers. This overexpression leads to the constitutive activation of downstream signaling pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in promoting cell proliferation, survival, and invasion. This compound was designed to exploit this dependency on the HER2 pathway for targeted cancer cell destruction.

The Bimodal Mechanism of Action of this compound®

This compound's therapeutic strategy is twofold:

-

HER2-Targeted Inhibition: The trastuzumab component of this compound binds to the extracellular domain of the HER2 receptor. This binding disrupts HER2 signaling, inhibiting the downstream PI3K/AKT and MAPK pathways.[1] Furthermore, the Fc region of trastuzumab can recruit immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).

-

Intracellular Delivery of a Cytotoxic Payload: Upon binding to HER2, the this compound-HER2 complex is internalized via endocytosis.[1] Inside the cell, the linker is cleaved, releasing the potent microtubule-inhibiting agent, DM1. DM1 binds to tubulin, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[1]

Impact on HER2 Downstream Signaling Pathways

Quantitative Data on this compound's Efficacy

The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in various HER2-positive cancer cell lines.

| Cell Line | HER2 Expression | IC50 of this compound® (nM) | Reference |

| SK-BR-3 | High | 0.50 ± 0.04 | [2] |

| BT-474 | High | ~0.6 - 0.9 | [2] |

| NCI-N87 | High | ~0.6 - 0.9 | [2] |

| JIMT-1 | Moderate | > 720 | [3] |

| MDA-MB-435 | Low | > 1200 | [4] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on HER2-positive cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]

-

ADC Treatment: Prepare serial dilutions of this compound® and a control antibody in complete medium. Remove the existing medium and add 100 µL of the diluted ADC or control to the respective wells. Include a "cells only" control with fresh medium.[5]

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]

-

Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate for 15 minutes at room temperature with gentle shaking.[5]

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against this compound® concentration to determine the IC50 value.[5]

Western Blot Analysis for p-AKT and p-ERK

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

Protocol:

-

Cell Culture and Treatment: Culture HER2-positive cells (e.g., SK-BR-3, BT-474) to 70-80% confluency. Treat the cells with various concentrations of this compound® (e.g., 0.1, 1, 10 µg/mL) or a vehicle control for a specified time (e.g., 6, 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.[5]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal. Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each pathway.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Protocol:

-

Cell Treatment: Seed and treat HER2-positive cells with this compound® at various concentrations for a predetermined time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]

-

Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9][10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[9]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat HER2-positive cells with this compound® for a specified duration (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[11]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.[6]

Conclusion

This compound® represents a highly effective therapeutic strategy for HER2-positive breast cancer, owing to its dual mechanism of action that combines targeted HER2 signaling inhibition with the intracellular delivery of a potent cytotoxic agent. While the qualitative impact on downstream pathways like PI3K/AKT and MAPK is well-documented, further research providing detailed quantitative analysis of this inhibition would be beneficial for a more complete understanding of its molecular effects. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted activity of this compound® and other emerging ADCs.

References

- 1. info.caremark.com [info.caremark.com]

- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers [frontiersin.org]

- 4. Differential Effects of Inhibitory and Stimulatory Anti-HER2 Monoclonal Antibodies on AKT/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. HER2 Phosphorylation Is Maintained by a PKB Negative Feedback Loop in Response to Anti-HER2 Herceptin in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Correlation Between HER2 Expression and Kadcyla® (Trastuzumab Emtansine) Sensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab emtansine (Kadcyla®, T-DM1) is an antibody-drug conjugate (ADC) that has significantly improved outcomes for patients with human epidermal growth factor receptor 2 (HER2)-positive breast cancer.[1][2][3] This guide provides a comprehensive technical overview of the critical relationship between HER2 expression levels and the clinical and preclinical sensitivity to this compound. A deep understanding of this correlation is paramount for patient selection, predicting treatment response, and developing next-generation HER2-targeted therapies.

This compound is comprised of the humanized anti-HER2 monoclonal antibody trastuzumab, covalently linked to the potent microtubule-inhibiting agent, emtansine (DM1), via a stable thioether linker.[4][5] Its mechanism of action is intrinsically dependent on HER2 expression; trastuzumab binds to the HER2 receptor on the surface of tumor cells, leading to the internalization of the ADC.[5][6] Subsequent lysosomal degradation releases the cytotoxic DM1 payload directly into the target cell, leading to mitotic arrest and apoptosis.[5][6]

This guide will delve into the quantitative relationship between HER2 expression and this compound efficacy, detail the experimental protocols for assessing HER2 status and drug sensitivity, and illustrate the key molecular pathways and experimental workflows.

Data Presentation: Quantitative Correlation of HER2 Expression and this compound Sensitivity

The efficacy of this compound is directly linked to the level of HER2 expression on the tumor cell surface. Clinical trials have established its benefit in the HER2-positive patient population, defined by specific immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) criteria.[7] In vitro studies further provide a quantitative correlation between HER2 expression levels and cellular sensitivity to this compound.

Clinical Efficacy in HER2-Positive Breast Cancer

Clinical trials have demonstrated the significant benefit of this compound in patients with HER2-positive breast cancer. The pivotal EMILIA and KATHERINE studies underscore this efficacy.

| Clinical Trial | Patient Population | Treatment Arms | Key Efficacy Outcomes |

| EMILIA | HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane | This compound vs. Lapatinib + Capecitabine | Overall Survival (OS): Median 30.9 months for this compound vs. 25.1 months for the control arm.[8] Progression-Free Survival (PFS): Median 9.6 months for this compound vs. 6.4 months for the control arm.[8] Objective Response Rate (ORR): 43.6% for this compound vs. 30.8% for the control arm.[8] |

| KATHERINE | HER2-positive early breast cancer with residual invasive disease after neoadjuvant therapy | This compound vs. Trastuzumab | Invasive Disease-Free Survival (iDFS) at 3 years: 88.3% for this compound vs. 77.0% for trastuzumab.[9] Reduced risk of recurrence or death by 50% with this compound.[9] A long-term follow-up at 8.4 years showed a sustained improvement in iDFS and a significant improvement in OS .[2][3] |

In Vitro Sensitivity of Breast Cancer Cell Lines to this compound

Preclinical studies using a panel of breast cancer cell lines with varying HER2 expression levels provide a direct quantitative measure of the correlation between HER2 expression and this compound sensitivity, often expressed as the half-maximal inhibitory concentration (IC50).

| Cell Line | HER2 Status (IHC Score) | HER2 Expression Level | This compound (T-DM1) IC50 | Reference |

| SK-BR-3 | 3+ | High | 4.4 - 10 ng/mL | [10] |

| BT-474 | 3+ | High | Not explicitly stated, but sensitive | [4] |

| HCC-1419 | Not specified | Insensitive | >10,000 ng/mL | [10] |

| KMCH-1 | 3+ | High | 0.031 µg/mL | [11] |

| Mz-ChA-1 | 2+ | Moderate | 1.3 µg/mL | [11] |

| KKU-100 | 0 | Low | 4.3 µg/mL | [11] |

These in vitro data clearly demonstrate that higher levels of HER2 expression correlate with increased sensitivity to this compound, as evidenced by lower IC50 values.

Experimental Protocols

Accurate and standardized assessment of HER2 status is crucial for identifying patients who are likely to benefit from this compound. The following are detailed methodologies for key experiments.

HER2 Immunohistochemistry (IHC) Protocol (using Ventana PATHWAY anti-HER-2/neu (4B5))

This protocol is based on the Ventana PATHWAY anti-HER-2/neu (4B5) Rabbit Monoclonal Primary Antibody assay.[1][12]

1. Specimen Preparation:

-

Use formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue.

-

Cut tissue sections to 4-5 µm thickness and mount on positively charged slides.[13]

-

Ensure tissue fixation is for 6-72 hours in 10% neutral buffered formalin.[14]

2. Deparaffinization and Rehydration:

-

Bake slides at 56°C overnight.[15]

-

Deparaffinize slides in xylene or a xylene substitute.

-

Rehydrate through graded alcohols to deionized water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a Ventana BenchMark series instrument with Cell Conditioning 1 (CC1) solution for a specified time (e.g., 36 minutes at 95°C).[1]

4. Staining Procedure (Automated on Ventana BenchMark):

-

Incubate with the ready-to-use PATHWAY anti-HER-2 (4B5) primary antibody for a specified time (e.g., 12 minutes at 36°C).[1]

-

Use the ultraView Universal DAB Detection Kit for visualization.[1] This involves incubation with a secondary antibody-HRP conjugate.

-

Apply the DAB chromogen and enhance with copper sulfate.[1]

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and coverslip.

5. Interpretation of Results:

-

Scoring is based on the intensity and completeness of membrane staining in invasive tumor cells.[5]

-

0: No staining or incomplete, faint/barely perceptible membrane staining in ≤10% of tumor cells.

-

1+: Incomplete membrane staining that is faint/barely perceptible and in >10% of tumor cells.

-

2+ (Equivocal): Weak to moderate complete membrane staining in >10% of tumor cells, or strong, complete membrane staining in ≤10% of tumor cells.

-

3+ (Positive): Strong, complete membrane staining in >10% of tumor cells.

-

HER2 Fluorescence In Situ Hybridization (FISH) Protocol (using PathVysion HER-2 DNA Probe Kit)

This protocol is based on the Abbott Molecular PathVysion HER-2 DNA Probe Kit.[15][16][17]

1. Specimen Preparation:

-

Use FFPE breast cancer tissue sections (4-5 µm) on positively charged slides.[16]

2. Pretreatment:

-

Deparaffinize slides in Hemo-De or xylene.[18]

-

Dehydrate in 100% ethanol.[18]

-

Immerse in 0.2N HCl for 20 minutes.[18]

-

Perform heat pretreatment in a sodium thiocyanate (B1210189) solution.

-

Digest with protease.

3. Denaturation and Hybridization:

-

Apply the PathVysion probe mixture (containing LSI HER2 probe labeled in SpectrumOrange and CEP 17 probe in SpectrumGreen) to the slide.

-

Co-denature the probe and target DNA on a hot plate.

-

Hybridize overnight in a humidified chamber.

4. Post-Hybridization Washes:

-

Wash slides in a post-hybridization wash buffer to remove unbound probe.

5. Counterstaining and Visualization:

-

Counterstain with DAPI.

-

Analyze using a fluorescence microscope with appropriate filters for SpectrumOrange, SpectrumGreen, and DAPI.

6. Interpretation of Results:

-

Count the number of HER2 (orange) and CEP17 (green) signals in at least 20-25 invasive tumor cell nuclei.[14][16]

-

Calculate the HER2/CEP17 ratio.

-

Amplified (Positive): HER2/CEP17 ratio ≥ 2.0.

-

Non-amplified (Negative): HER2/CEP17 ratio < 2.0.

-

In Vitro Cell Viability (MTT) Assay Protocol

This protocol is a general guideline for assessing this compound sensitivity in HER2-positive breast cancer cell lines like SK-BR-3 and BT-474.

1. Cell Culture:

-

Culture HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

-

Seed cells into 96-well plates at a predetermined density (e.g., 20,000 cells/well for SK-BR-3, 32,000 cells/well for BT-474) and allow them to adhere overnight.[19]

3. Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include untreated control wells.

-

Incubate for a specified period (e.g., 72 hours).[19]

4. MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[19]

-

Remove the MTT solution and dissolve the formazan crystals in DMSO.[19]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

HER2 Signaling Pathway and this compound's Mechanism of Action

Caption: HER2 signaling and this compound's mechanism of action.

Experimental Workflow for Assessing this compound Sensitivity

Caption: Workflow for assessing this compound sensitivity.

Logical Relationship of HER2 Status and this compound Treatment Decision

Caption: HER2 status and this compound treatment decision logic.

Conclusion

The sensitivity of breast cancer to this compound is unequivocally dependent on the expression level of the HER2 receptor. High levels of HER2, as determined by IHC and FISH, are predictive of a favorable response to treatment. The data presented in this guide, from large-scale clinical trials to in vitro cellular assays, consistently support this correlation. For researchers and drug development professionals, a thorough understanding of the methodologies for assessing HER2 status and the underlying molecular mechanisms of this compound's action is essential for advancing the field of targeted cancer therapy. Future research may focus on refining the predictive value of HER2 testing, exploring the efficacy of this compound in tumors with lower levels of HER2 expression, and overcoming mechanisms of resistance.

References

- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 3. breastcancer.org [breastcancer.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. carelonrx.com [carelonrx.com]

- 6. Resistance mechanisms and prospects of trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Agents for HER2-Positive Breast Cancer: Optimal Use in Older Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Trial Results for this compound® (ado-trastuzumab emtansine) in MBC [this compound-hcp.com]

- 9. Clinical Trial Results in EBC | this compound® (ado-trastuzumab emtansine) [this compound.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

- 12. elabdoc-prod.roche.com [elabdoc-prod.roche.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 15. molecular.abbott [molecular.abbott]

- 16. Test Details - HER-2 (ERBB2) FISH [knightdxlabs.ohsu.edu]

- 17. PathVysion HER-2 DNA Probe Kit II | Abbott Molecular [molecular.abbott]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Synergistic antitumor activity by combining trastuzumab with retinoic acid in HER2 positive human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of Ado-Trastuzumab Emtansine (T-DM1) in Heterogeneous Tumors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is an antibody-drug conjugate (ADC) approved for the treatment of HER2-positive breast cancer. It combines the HER2-targeting capabilities of trastuzumab with the cytotoxic microtubule inhibitor, DM1. A critical consideration in the efficacy of ADCs, particularly in the context of heterogeneous tumors with varied antigen expression, is the "bystander effect"—the ability of the cytotoxic payload released from a target cell to kill adjacent, antigen-negative cells. This technical guide provides an in-depth analysis of the bystander effect of T-DM1, synthesizing data from key preclinical studies. It details the molecular mechanisms that largely preclude a significant bystander effect for T-DM1, presents comparative data with bystander-positive ADCs, and outlines the standard experimental protocols for assessing this phenomenon.

Introduction: The Bystander Effect in ADC Therapy

Antibody-drug conjugates are designed to deliver potent cytotoxic agents selectively to antigen-expressing tumor cells, thereby widening the therapeutic window. However, solid tumors often exhibit significant heterogeneity, meaning not all cells express the target antigen.[1] The bystander effect is a crucial mechanism that can overcome this challenge. It occurs when the ADC's payload, upon being released from the antigen-positive target cell, diffuses into the tumor microenvironment and kills neighboring cells, irrespective of their antigen expression status.[2][] This phenomenon is dependent on the physicochemical properties of the linker and the payload.[1]

Mechanism of Action of Ado-Trastuzumab Emtansine (T-DM1)

The efficacy of T-DM1 is primarily driven by a multi-step process that relies on HER2-mediated uptake and intracellular payload release.

-